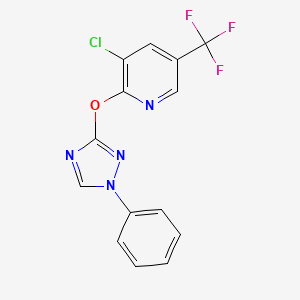
3-Chloro-2-(3-phenyl(2,3,5-triazolyloxy))-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
3-Chloro-2-(3-phenyl(2,3,5-triazolyloxy))-5-(trifluoromethyl)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group, a phenyl-substituted triazole moiety, and a trifluoromethyl group attached to a pyridine ring. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3-phenyl(2,3,5-triazolyloxy))-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Triazole Ring: Starting with a phenyl-substituted hydrazine and an appropriate nitrile to form the triazole ring through a cyclization reaction.
Substitution on the Pyridine Ring: Introduction of the chloro and trifluoromethyl groups onto the pyridine ring through nucleophilic substitution reactions.
Coupling Reaction: Coupling the triazole moiety with the substituted pyridine ring using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions (temperature, pressure, solvents) is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-(3-phenyl(2,3,5-triazolyloxy))-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the triazole ring.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative of the compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-(3-phenyl(2,3,5-triazolyloxy))-5-(trifluoromethyl)pyridine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-(3-phenyl(2,3,5-triazolyloxy))-5-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Chloro-2-(3-phenyl(2,3,5-triazolyloxy))-5-(difluoromethyl)pyridine: Similar structure but with a difluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-Chloro-2-(3-phenyl(2,3,5-triazolyloxy))-5-(trifluoromethyl)pyridine may confer unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications.
Propriétés
IUPAC Name |
3-chloro-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4O/c15-11-6-9(14(16,17)18)7-19-12(11)23-13-20-8-22(21-13)10-4-2-1-3-5-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXJRXUACXOFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}(ethylsulfanyl)methyl ethyl sulfide](/img/structure/B3036686.png)
![1-[(3-Chlorophenyl)methyl]-3-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B3036691.png)
![1-[(4-Chlorophenyl)methyl]-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridin-2-one](/img/structure/B3036695.png)
![3-[5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-1-[(4-chlorophenyl)methyl]pyridin-2-one](/img/structure/B3036696.png)
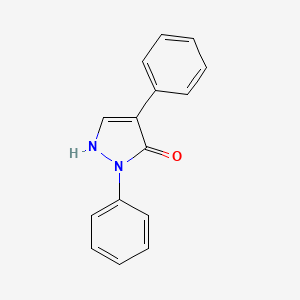
![3-(3,4-Dichlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3036698.png)

![3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3036700.png)
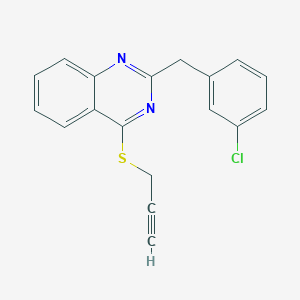
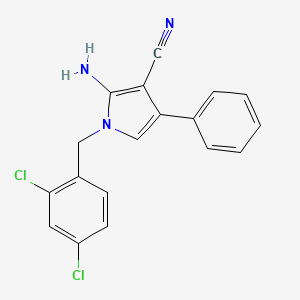
![2-[(4-Chlorophenyl)sulfonyl]-5-(4-methylphenyl)-5-oxopentanamide](/img/structure/B3036703.png)
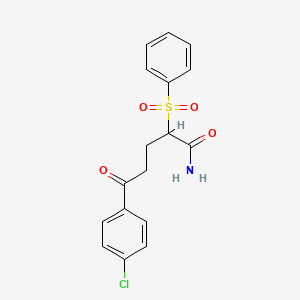
![2-[4-(2,5-Dimethylphenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3036705.png)
![2-[4-(2,4-Dimethylphenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3036706.png)
